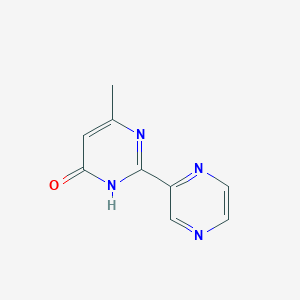

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6-4-8(14)13-9(12-6)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRUWAFDKWIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371451 | |

| Record name | 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83551-41-1 | |

| Record name | 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Pyrimidine and its derivatives have been shown to exhibit neuroprotective and anti-inflammatory activity.

Mode of Action

It is known that pyrimidine derivatives can exhibit neuroprotective properties by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells. They also show anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biological Activity

4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group, a methyl group, and a pyrazinyl substituent, which contribute to its biological properties. The molecular formula is C_9H_8N_4O, and it possesses unique features that influence its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. For instance, compounds similar to this pyrimidine derivative demonstrated IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Effects on COX Enzymes

| Compound | IC50 (μmol) |

|---|---|

| This compound | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that it can induce apoptosis in various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The mechanism of action involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing cytotoxic effects, this compound showed promising results against FaDu hypopharyngeal tumor cells, demonstrating enhanced cytotoxicity compared to reference drugs like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of electron-donating groups such as hydroxyl and methyl enhances the biological activity of pyrimidine derivatives. Modifications to the pyrazinyl moiety can also significantly affect the compound's potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased COX inhibition |

| Methyl Group | Enhanced cytotoxicity |

| Pyrazinyl Substituent | Improved receptor binding |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. By inhibiting these targets, the compound can effectively reduce inflammation and suppress tumor growth.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological effects, primarily due to its pyrimidine and pyrazine moieties. These effects include:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidines, including 4-hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine, demonstrate significant anti-inflammatory properties. They inhibit the expression and activity of inflammatory mediators such as COX-2, making them potential candidates for treating inflammatory diseases .

- Antiviral and Antibacterial Properties : Pyrimidine derivatives are known for their antiviral and antibacterial activities. The structural features of this compound may enhance its efficacy against various pathogens .

- Anticancer Potential : Some studies have highlighted the anticancer properties of pyrimidine derivatives. The ability to inhibit specific enzymes involved in cancer progression positions this compound as a candidate for further investigation in cancer therapy .

Case Studies

Several case studies illustrate the applications of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- MAO-B Inhibition : The 2-pyrazinyl group in compound 4k significantly enhances MAO-B inhibition compared to pyridyl or benzyl substituents .

- Antitubercular Activity : Pyrazine derivatives like compound 19 achieve >90% inhibition of Mtb H37Rv at low concentrations, outperforming pyrazinamide (MIC = 49 µg/mL) .

- SGLT-2 Inhibition: While 2-pyrazinyl-thiadiazole hybrids () show nanomolar activity, they are less potent than dapagliflozin (IC₅₀ = 0.49 nM), highlighting substituent-specific efficacy.

Physicochemical Properties

Pyrazinyl-substituted pyrimidines exhibit distinct physical properties critical for drug design:

Table 2: Physical Properties of Selected Analogues

Structure-Activity Relationship (SAR) Insights

- Pyrazinyl vs. Pyridyl : The 2-pyrazinyl group confers superior MAO-B and DHODH inhibition compared to pyridyl analogues due to enhanced π-π stacking and hydrogen-bonding interactions .

- Hydroxyl Group : The 4-OH substituent in pyrimidines facilitates hydrogen bonding with enzyme active sites, as seen in SGLT-2 inhibitors .

- Methyl Group : Position 6 methyl groups improve metabolic stability but may reduce solubility, requiring formulation optimization .

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-6-methyl-2-(2-pyrazinyl)pyrimidine?

Methodological Answer:

The synthesis typically involves condensation of dehydroacetic acid with hydrazine derivatives, followed by cyclization and functionalization. For example:

- Step 1: React dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form a hydrazone intermediate.

- Step 2: Acid-catalyzed rearrangement (e.g., acetic acid) yields the pyrimidine core.

- Step 3: Introduce the pyrazinyl group via nucleophilic substitution or cross-coupling reactions.

Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to avoid side products like nitroso derivatives .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy: Confirm hydroxyl (-OH) stretches at 3200–3500 cm⁻¹ and pyrimidine ring vibrations (C=N) near 1600 cm⁻¹. Compare with reference spectra of analogous pyrimidines .

- NMR:

- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyrazinyl H) and methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR: Detect carbonyl carbons (δ 165–175 ppm) and pyrimidine/pyrazine carbons (δ 140–160 ppm).

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -OH or methyl groups) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility: Test in polar (DMSO, methanol) and non-polar solvents (DCM, ethyl acetate). Pyrimidine derivatives often show moderate solubility in DMSO (~10–50 mg/mL) due to hydrogen bonding .

- Stability:

- pH Sensitivity: Perform stability assays at pH 2–9. Hydroxyl groups may degrade under strong acidic/basic conditions.

- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) can determine decomposition temperatures .

Advanced: What reaction mechanisms explain the formation of byproducts during synthesis?

Methodological Answer:

Byproducts like nitroso compounds or dimerized species arise from:

- Competitive Oxidation: Hydrazine intermediates reacting with atmospheric oxygen. Use inert gas (N₂/Ar) purging to suppress this .

- Incomplete Cyclization: Monitor reaction time and catalyst load (e.g., acetic acid concentration) to ensure complete ring closure.

- Computational Modeling: DFT studies (e.g., Gaussian 09) can predict energy barriers for key steps, guiding optimization .

Advanced: How can computational methods predict the compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like CRF-1 receptors or enzymes in pyrimidine metabolism. Validate with experimental IC₅₀ values .

- QSAR Models: Train models on pyrimidine derivatives to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) to prioritize in vivo testing .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may stem from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation time). For antimicrobial studies, use CLSI guidelines for MIC determination .

- Metabolic Interference: Test metabolites (e.g., via LC-MS) to rule out off-target effects. For example, pyrazinyl derivatives may interact with cytochrome P450 enzymes .

- Structural Confirmation: Re-validate compound purity via X-ray crystallography or 2D NMR (HSQC, HMBC) to exclude isomer interference .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Functional Group Scanning: Synthesize analogs with variations at the 4-hydroxy, 6-methyl, or pyrazinyl positions. Test in bioassays (e.g., kinase inhibition).

- Crystallography: Solve co-crystal structures with target proteins (e.g., dihydrofolate reductase) to identify critical hydrogen bonds or hydrophobic interactions .

- Meta-Analysis: Compare data across literature (e.g., IC₅₀, logD) to identify trends. For example, electron-withdrawing groups on pyrazine may enhance binding .

Advanced: What strategies mitigate data reproducibility issues in catalytic studies?

Methodological Answer:

- Catalyst Characterization: Use XPS or TEM to confirm metal nanoparticle size/composition in catalytic applications (e.g., Suzuki couplings) .

- Reaction Monitoring: Employ in situ FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation.

- Statistical Design: Apply DoE (Design of Experiments) to optimize variables (temperature, solvent, catalyst loading) and identify interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.